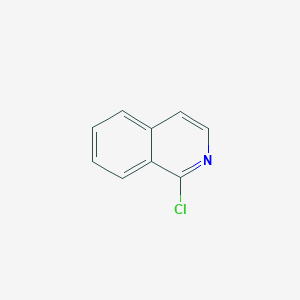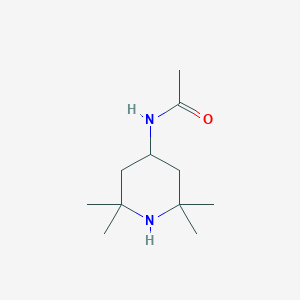![molecular formula C22H36O2 B032364 5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol CAS No. 137786-94-8](/img/structure/B32364.png)
5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol
Overview
Description
3-methoxy-5-[(Z)-pentadec-10-enyl]phenol is a phenolic compound with a complex alkyl side chain. . This compound is known for its unique molecular structure, which includes a methoxy group and a long alkyl chain, making it a subject of study for various chemical reactions and properties.
Preparation Methods
The synthesis of 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol involves several strategies, including the use of allyl and methacrylate esters as reactive monomers. One common method is the incorporation of long alkyl chains into phenolic structures through allylation reactions. Industrial production methods may involve large-scale synthesis using similar strategies but optimized for higher yields and purity.
Chemical Reactions Analysis
3-methoxy-5-[(Z)-pentadec-10-enyl]phenol undergoes a variety of chemical reactions, including azo-coupling and Schiff base reactions. These reactions can modify its chemical and physical properties, making it suitable for the synthesis of derivatives with tailored functionalities. Common reagents used in these reactions include azo compounds and Schiff bases. Major products formed from these reactions are often derivatives with enhanced or modified properties.
Scientific Research Applications
This compound has several scientific research applications. It has been studied for its potential as an enzyme inhibitor, particularly in the context of treating diseases like Alzheimer’s. Additionally, its unique structure makes it a valuable subject for research in materials science, where it can be used to develop new materials with specific properties. In pharmacology, it is explored for its potential therapeutic applications due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol involves its interaction with molecular targets such as enzymes. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is significant in the treatment of Alzheimer’s disease. The pathways involved include the inhibition of enzyme activity, leading to increased levels of acetylcholine in the brain.
Comparison with Similar Compounds
Compounds structurally related to 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol include other phenolic compounds with methoxy and alkyl groups. These compounds share similar chemical properties but differ in their specific structures and functionalities. For example, compounds like 3-methoxyphenol and 5-alkylresorcinols have similar phenolic structures but vary in their alkyl chain lengths and positions. The uniqueness of 3-methoxy-5-[(Z)-pentadec-10-enyl]phenol lies in its specific alkyl chain length and the position of the methoxy group, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-methoxy-5-[(Z)-pentadec-10-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(18-20)24-2/h6-7,17-19,23H,3-5,8-16H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPRUNFJQCUCF-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


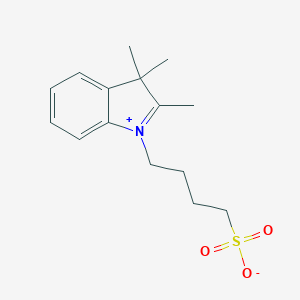

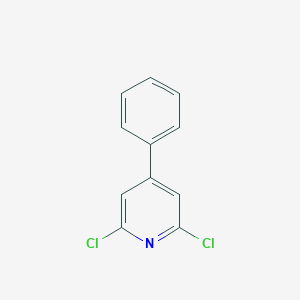
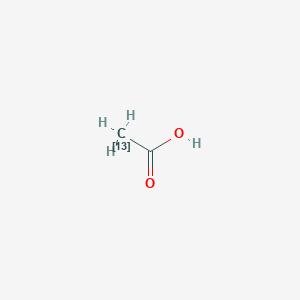

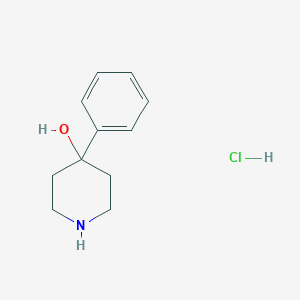
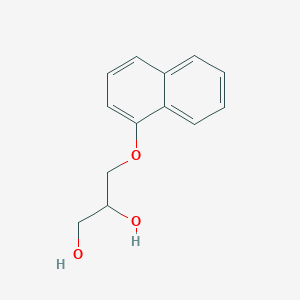
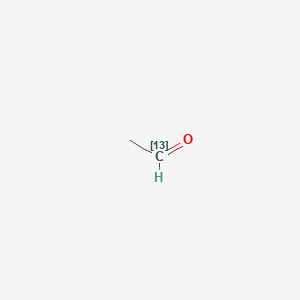
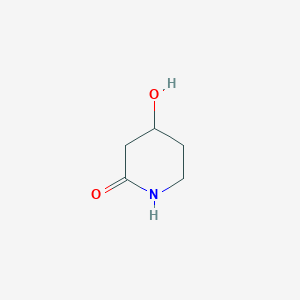
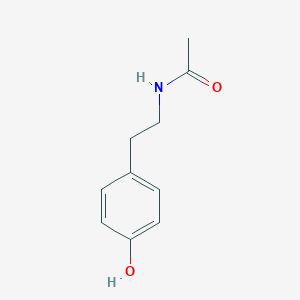
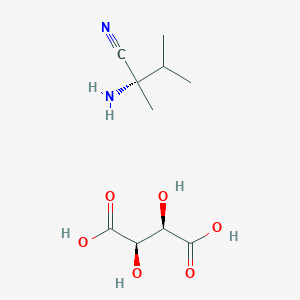
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
